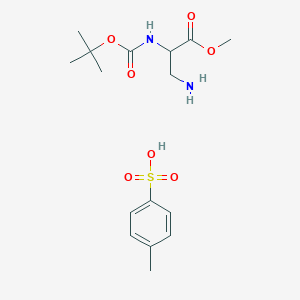
3-(Cbz-amino)-D-alanine methyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cbz-amino)-D-alanine methyl ester HCl is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of D-alanine, an amino acid, and features a carbobenzoxy (Cbz) protecting group on the amino group. The compound is often used as an intermediate in the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-D-alanine methyl ester HCl typically involves the protection of the amino group of D-alanine with a carbobenzoxy (Cbz) group, followed by esterification of the carboxyl group. The reaction conditions often include the use of reagents such as benzyl chloroformate for the protection step and methanol in the presence of an acid catalyst for the esterification step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
3-(Cbz-amino)-D-alanine methyl ester HCl can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Cbz group can be removed under hydrogenation conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Yields D-alanine.
Deprotection: Yields D-alanine methyl ester.
Substitution: Yields various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(Cbz-amino)-D-alanine methyl ester HCl is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
作用機序
The compound exerts its effects primarily through its functional groups. The Cbz group protects the amino group during synthetic transformations, preventing unwanted side reactions. The ester group can be hydrolyzed to reveal the carboxylic acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-D-alanine methyl ester HCl: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
3-(Fmoc-amino)-D-alanine methyl ester HCl: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
3-(Cbz-amino)-D-alanine methyl ester HCl is unique due to its specific protecting group, which offers distinct advantages in certain synthetic applications. The Cbz group is stable under a variety of conditions and can be selectively removed, making it a valuable tool in multi-step organic synthesis.
特性
IUPAC Name |
methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHIRLJXPQBCI-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














